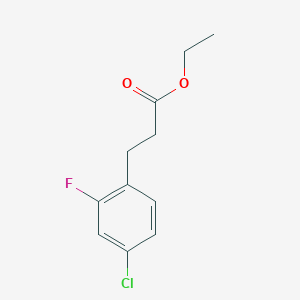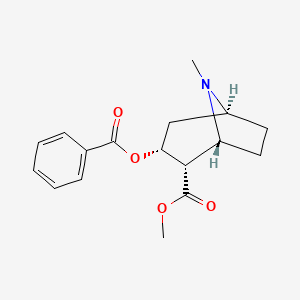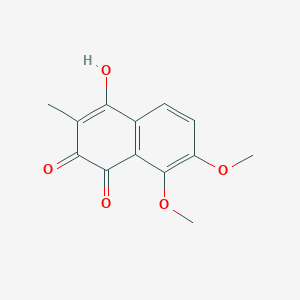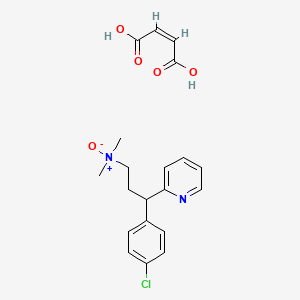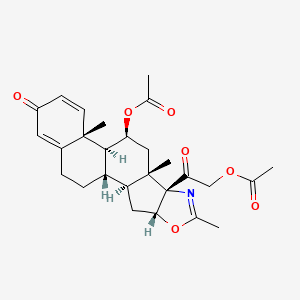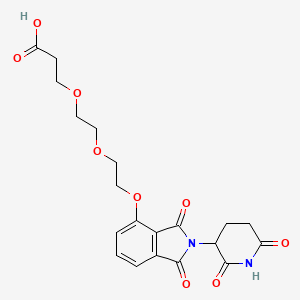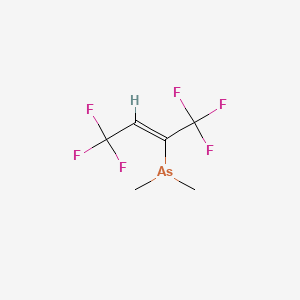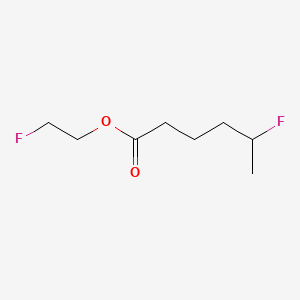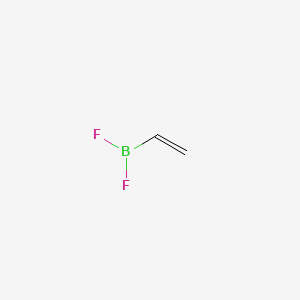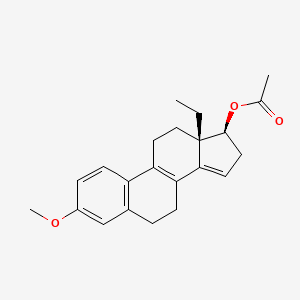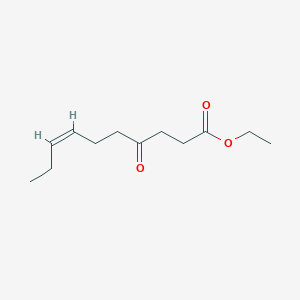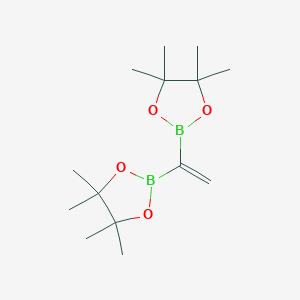![molecular formula C33H35NO6 B15289982 N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide is a complex organic compound with the molecular formula C33H35NO6 and a molecular weight of 541.63 g/mol . This compound is known for its applications in neurology research, particularly in the study of pain and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzeneacetic acid with 3,4-bis(phenylmethoxy)phenethylamine under specific reaction conditions . The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in dimethylformamide (DMF) followed by the addition of alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide involves its interaction with adrenergic receptors in the nervous system . The compound modulates neurotransmitter release, which can influence various neurological pathways associated with pain, mood, and cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzamide: Similar structure but with a benzamide group instead of benzeneacetamide.
2-[3,4-Bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide: Contains a hydroxy and methoxy group on the phenyl ring.
Uniqueness
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide is unique due to its specific combination of methoxy and phenylmethoxy groups, which contribute to its distinct pharmacological profile and its potential therapeutic applications in neurology .
Propiedades
Fórmula molecular |
C33H35NO6 |
|---|---|
Peso molecular |
541.6 g/mol |
Nombre IUPAC |
N-[2-[3,4-bis(phenylmethoxy)phenyl]ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C33H35NO6/c1-36-30-19-27(20-31(37-2)33(30)38-3)21-32(35)34-17-16-24-14-15-28(39-22-25-10-6-4-7-11-25)29(18-24)40-23-26-12-8-5-9-13-26/h4-15,18-20H,16-17,21-23H2,1-3H3,(H,34,35) |
Clave InChI |
NVULNWOFBVLUQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


